(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide
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Overview
Description
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide typically involves the construction of the pyrrolidine ring followed by functionalization. One common approach is to start with a suitable precursor such as (S)-1-Methyl-2-pyrrolidinemethanol, which can be synthesized through various methods . The functionalization of the pyrrolidine ring involves introducing the amino and butyramide groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the pyrrolidine ring.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to its observed effects .
Comparison with Similar Compounds
- (S)-1-Methyl-2-pyrrolidinemethanol
- N-Methyl-L-prolinol
- (S)-2-Hydroxymethyl-1-methylpyrrolidine
Uniqueness: (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[(1-methylpyrrolidin-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-6-5-7-14(10)3/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPAWXBERRMKNW-DTIOYNMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCCN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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